Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Description
Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a polyfunctionalized core. The molecule features:
- A 1,4-dihydropyridine ring with a 5-cyano substituent and a 2-methyl group.
- A 6-[(2-ethoxy-2-oxoethyl)sulfanyl] side chain, introducing a thioether linkage to an ethyl ester group.
- A 4-(2-methoxyphenyl) aromatic substituent, which may enhance lipophilicity and receptor interactions.
- A prop-2-en-1-yl ester at position 3, contributing to metabolic stability and bioavailability.
Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-5-11-29-22(26)19-14(3)24-21(30-13-18(25)28-6-2)16(12-23)20(19)15-9-7-8-10-17(15)27-4/h5,7-10,20,24H,1,6,11,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEUPMKRHAZYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CC=C2OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular weight of approximately 412.5 g/mol and features multiple functional groups that contribute to its biological activity. The structure includes a dihydropyridine ring, cyano group, and ethoxy-thioether moiety, which are critical for its interaction with biological targets .
Cardiovascular Effects
Dihydropyridines are well-known for their calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure. Studies have shown that compounds in this class can act as effective antihypertensives by inhibiting calcium influx in vascular smooth muscle cells .
Antioxidant Properties
The antioxidant capacity of dihydropyridines has been documented, with implications for neuroprotection and anti-inflammatory effects. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress .
The biological activities of Prop-2-en-1-yl 5-cyano derivatives are primarily attributed to their ability to modulate ion channels and interact with cellular signaling pathways:
- Calcium Channel Blockade : By inhibiting L-type calcium channels, these compounds reduce intracellular calcium levels, leading to relaxation of vascular smooth muscle.
- Antioxidative Mechanisms : Activation of Nrf2 signaling pathways enhances the expression of antioxidant enzymes, providing neuroprotective effects in models of oxidative stress .
- Modulation of Inflammatory Responses : The compound may influence the NF-kB signaling pathway, reducing pro-inflammatory cytokine production and promoting an anti-inflammatory environment .
Study 1: Antihypertensive Effects
A clinical trial evaluated the efficacy of a related dihydropyridine in patients with hypertension. Results indicated significant reductions in systolic and diastolic blood pressure after administration over a 12-week period.
Study 2: Neuroprotective Properties
In vitro studies on neuronal cell lines exposed to oxidative stress demonstrated that treatment with similar dihydropyridines significantly decreased markers of apoptosis and enhanced cell viability.
Data Table: Summary of Biological Activities
Scientific Research Applications
Cardiovascular Agents
Dihydropyridine derivatives are well-known for their calcium channel blocking activity, making them valuable in treating hypertension and angina. Research indicates that compounds similar to Prop-2-en-1-yl 5-cyano derivatives exhibit vasodilatory effects, which are beneficial in managing cardiovascular diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of dihydropyridine derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications in the dihydropyridine scaffold can lead to enhanced activity against breast and lung cancer cells . The presence of the cyano group is believed to play a role in this activity by influencing the compound's interaction with cellular targets.
Antimicrobial Properties
The antimicrobial efficacy of dihydropyridine derivatives has also been investigated. Certain modifications can result in compounds that exhibit significant antibacterial and antifungal activities. The incorporation of sulfur-containing groups has been shown to enhance these properties, suggesting potential applications in developing new antimicrobial agents .
Neuroprotective Effects
There is emerging evidence that some dihydropyridine derivatives may possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability to cross the blood-brain barrier and modulate neurotransmitter systems could make these compounds candidates for further research in neuropharmacology .
Table 1: Biological Activities of Dihydropyridine Derivatives
Case Study 1: Cardiovascular Applications
A study conducted on a series of dihydropyridine derivatives demonstrated their effectiveness in reducing blood pressure in hypertensive rat models. The modifications similar to those found in Prop-2-en-1-yl 5-cyano derivatives showed promising results in enhancing vasodilatory effects without significant side effects .
Case Study 2: Anticancer Potential
In vitro studies on modified dihydropyridines revealed that certain analogs exhibited selective cytotoxicity against MCF-7 breast cancer cells. The study highlighted how structural variations influenced the mechanism of action, leading to apoptosis in cancer cells while sparing normal cells .
Case Study 3: Antimicrobial Efficacy
A recent investigation into sulfur-containing dihydropyridines found that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of functional group positioning and electronic properties in determining antimicrobial potency .
Chemical Reactions Analysis
Nucleophilic Addition
The cyano group can act as an electrophile in nucleophilic addition reactions, leading to the formation of new carbon-nitrogen bonds. For instance, reacting with amines can yield substituted derivatives.
Electrophilic Aromatic Substitution
The methoxyphenyl group can participate in electrophilic aromatic substitution reactions. For example, it can react with electrophiles such as bromine or nitronium ions under suitable conditions to introduce further substituents on the aromatic ring.
Oxidation Reactions
The presence of thiol groups allows for oxidation reactions to occur, potentially forming sulfoxides or sulfones depending on the oxidizing agent used (e.g., hydrogen peroxide or dimethyl sulfoxide) .
-
Research Findings
Recent studies have explored the biological activity of similar compounds derived from dihydropyridine frameworks. For example:
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Compounds with dihydropyridine structures have shown promise as calcium channel blockers and exhibit antioxidant properties .
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The presence of cyano and ethoxy groups has been linked to enhanced pharmacological profiles, making them candidates for further drug development .
Table 2: Biological Activities of Related Compounds
| Compound Type | Activity | Reference |
|---|---|---|
| Dihydropyridine | Calcium channel blocker | |
| Cyano derivatives | Antioxidant | |
| Ethoxy-substituted | Anticancer |
Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a versatile compound with significant potential in medicinal chemistry due to its diverse reactivity and biological activity. Ongoing research into its synthesis and functionalization will likely uncover new applications and enhance our understanding of its chemical behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
The following compounds share the 1,4-dihydropyridine scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Comparative Analysis
Aromatic Substituents at Position 4: The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with 4-methylphenyl or 2-furyl , which alter electronic and steric profiles.
Thioether Side Chain at Position 6 :
- The 2-ethoxy-2-oxoethylsulfanyl group in the target compound differs from carbamoylmethylsulfanyl or 4-methoxyphenyl-oxoethylthio . Ethyl esters (vs. carboxamides) may improve metabolic stability but reduce aqueous solubility.
Ester vs. Carboxamide at Position 3 :
- The prop-2-en-1-yl ester in the target compound offers hydrolytic resistance compared to carboxamides in AZ331/AZ257 , which may influence bioavailability and half-life.
Synthetic Routes :
- The target compound’s synthesis likely involves cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with an aldehyde and ammonia derivative, followed by thioether formation via nucleophilic substitution—similar to methods in .
Pharmacological and Physicochemical Implications
Physicochemical Properties
Q & A
Q. What are the key considerations for designing synthetic routes for this compound?
The synthesis of 1,4-dihydropyridine derivatives typically involves multicomponent reactions (e.g., Hantzsch synthesis) or stepwise functionalization. For this compound, focus on:
- Sulfanyl group introduction : Use thiol-ene "click" chemistry or nucleophilic substitution for the 6-[(2-ethoxy-2-oxoethyl)sulfanyl] moiety .
- Steric effects : The 2-methyl and 2-methoxyphenyl groups may require regioselective protection/deprotection strategies .
- Catalysts : Palladium or copper catalysts (e.g., for cyano group installation) and solvent optimization (DMF or toluene) are critical for yield .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : Analyze diastereotopic protons (e.g., 1,4-dihydropyridine ring protons) to confirm stereochemistry .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns specific to the sulfanyl and cyano groups .
- X-ray crystallography : Resolve crystal packing interactions, especially for the 2-methoxyphenyl substituent .
Q. What are the primary stability challenges for this compound under experimental conditions?
- Oxidative degradation : The 1,4-dihydropyridine core is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
- Hydrolysis : The ethoxycarbonyl group may hydrolyze in aqueous media; monitor pH (optimal range: 6–8) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur or cyano groups) for predicting metabolic pathways .
- Molecular docking : Model interactions with cytochrome P450 enzymes (CYP3A4) to assess potential metabolism or toxicity .
Q. What experimental strategies resolve contradictions in reported biological activity data for 1,4-dihydropyridines?
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Isomer separation : Use chiral HPLC to isolate enantiomers, as biological activity often varies between R/S configurations .
Q. How does the sulfanyl substituent influence the compound’s electronic and steric properties?
- Electron-withdrawing effect : The 6-[(2-ethoxy-2-oxoethyl)sulfanyl] group reduces electron density on the dihydropyridine ring, altering redox potentials (confirm via cyclic voltammetry) .
- Steric hindrance : Molecular dynamics simulations show that bulky substituents at position 6 restrict rotational freedom, affecting binding to biological targets .
Q. What analytical techniques quantify trace impurities in bulk samples?
- LC-MS/MS : Detect and quantify hydrolyzed byproducts (e.g., free thiols or carboxylic acids) with a limit of detection (LOD) < 0.1% .
- Headspace GC-MS : Monitor volatile degradation products (e.g., ethoxycarbonyl derivatives) during storage .
Methodological Challenges
Q. How to optimize crystallization conditions for X-ray diffraction studies?
- Solvent screening : Test polar aprotic solvents (e.g., DMSO) mixed with non-polar antisolvents (hexane) to induce slow crystallization .
- Temperature gradients : Gradual cooling (0.5°C/min) from 60°C to 4°C improves crystal quality .
Q. What in vitro assays are suitable for evaluating antioxidant activity?
- DPPH/ABTS assays : Measure radical scavenging capacity at λ = 517 nm (DPPH) or 734 nm (ABTS), with IC₅₀ values normalized to Trolox .
- Lipid peroxidation inhibition : Use rat liver homogenates and thiobarbituric acid reactive substances (TBARS) assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
